molecular formula C11H9BrClNO B12570071 2-(Bromomethyl)-5-chloro-8-methoxyquinoline CAS No. 172033-46-4

2-(Bromomethyl)-5-chloro-8-methoxyquinoline

Cat. No.: B12570071
CAS No.: 172033-46-4
M. Wt: 286.55 g/mol
InChI Key: ZUUIVRAEWWPJBF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-8-methoxyquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with bromomethyl, chloro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-8-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromomethylation of 5-chloro-8-methoxyquinoline using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . Another approach involves the use of paraformaldehyde and hydrobromic acid in acetic acid to introduce the bromomethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-8-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form quinoline N-oxides.

    Reduction: The chloro group can be reduced to form the corresponding quinoline derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products

    Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of quinoline.

    Oxidation: Quinoline N-oxides.

    Reduction: Dechlorinated quinoline derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-8-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-8-methoxyquinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The chloro and methoxy groups contribute to the compound’s overall electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-chloroquinoline
  • 2-(Bromomethyl)-8-methoxyquinoline
  • 5-Chloro-8-methoxyquinoline

Uniqueness

2-(Bromomethyl)-5-chloro-8-methoxyquinoline is unique due to the presence of all three substituents (bromomethyl, chloro, and methoxy) on the quinoline core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

CAS No.

172033-46-4

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-8-methoxyquinoline

InChI

InChI=1S/C11H9BrClNO/c1-15-10-5-4-9(13)8-3-2-7(6-12)14-11(8)10/h2-5H,6H2,1H3

InChI Key

ZUUIVRAEWWPJBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)CBr

Origin of Product

United States

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